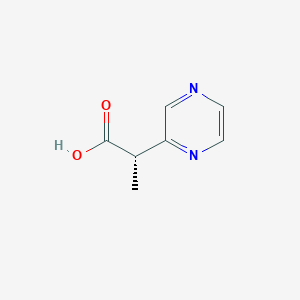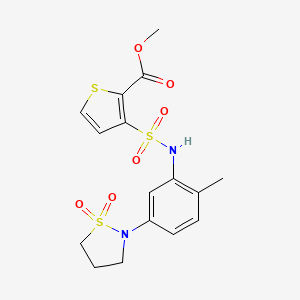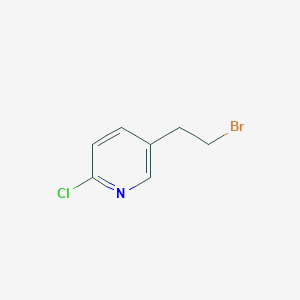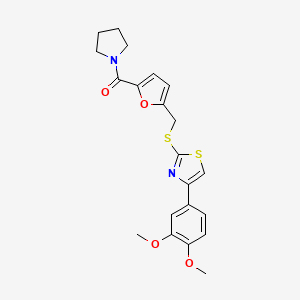![molecular formula C12H17ClFNO2S B2388717 4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride CAS No. 1982072-10-5](/img/structure/B2388717.png)
4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiane ring, an amino group, and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group.
Aplicaciones Científicas De Investigación
4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiane ring may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-4-[(2-chlorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
- 4-Amino-4-[(2-bromophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
- 4-Amino-4-[(2-methylphenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
Uniqueness
4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity in biological applications. The fluorine atom can also influence the compound’s chemical reactivity and stability, making it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTLWTIEYBIWFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)
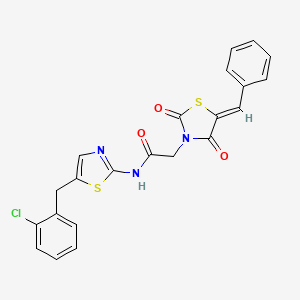
![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)
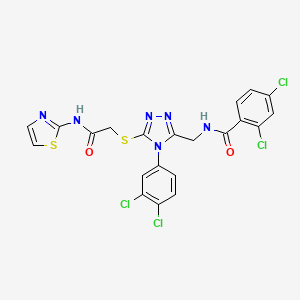
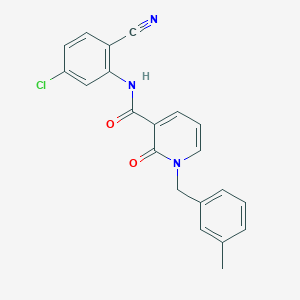
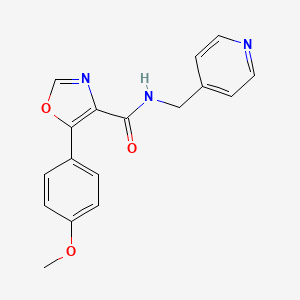

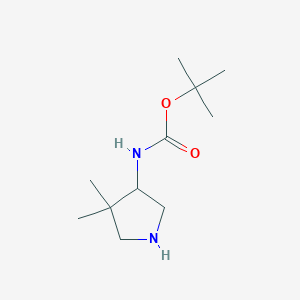
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
